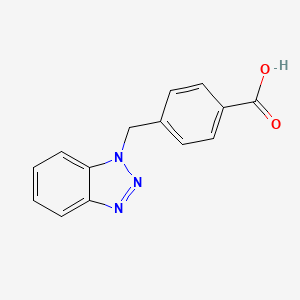

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid

Description

Historical Evolution of Benzotriazole Chemistry

Benzotriazole was first synthesized in the early 20th century through the diazotization of o-phenylenediamine, a reaction that remains fundamental to its industrial production. The discovery of its tautomeric behavior and coordination chemistry in the 1950s revealed its potential as a corrosion inhibitor, particularly for copper alloys. By the 1970s, researchers recognized benzotriazole's ability to form stable complexes with transition metals, leading to applications in photographic emulsions and hydraulic fluids.

The development of N-substituted benzotriazole derivatives accelerated in the 1990s with the introduction of benzotriazole-based acyl transfer reagents. For example, the synthesis of N-acylbenzotriazoles through reactions with dicarboxylic acids enabled precise control over polymer crosslinking and pharmaceutical intermediate synthesis. This period also saw the first systematic studies of benzotriazole-carboxylic acid conjugates, which demonstrated enhanced solubility and thermal stability compared to parent compounds.

Significance of Benzotriazole-Carboxylic Acid Derivatives in Scientific Research

Benzotriazole-carboxylic acid hybrids exhibit three key advantages over simple benzotriazoles:

- Enhanced metal-binding capacity : The carboxylic acid group introduces additional coordination sites, enabling the formation of polynuclear complexes with improved corrosion inhibition properties.

- Tunable electronic properties : The electron-withdrawing effect of the benzotriazole ring modifies the acidity of the carboxylic proton, with pK~a~ values typically 0.5–1.0 units lower than unsubstituted benzoic acids.

- Supramolecular assembly potential : Hydrogen bonding between carboxylic groups facilitates crystal engineering, as demonstrated in the lamellar structures of 4-(benzotriazolylmethyl)benzoic acid derivatives.

Table 1 : Comparative Properties of Benzotriazole Derivatives

| Property | Benzotriazole | 4-Substituted Derivatives |

|---|---|---|

| Aqueous Solubility (g/L) | 2.1 | 8.7–12.4 |

| Thermal Decomposition (°C) | 160 | 210–245 |

| Coordination Sites | 2 | 3–4 |

Research Rationale for 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic Acid

The specific structural features of this compound warrant detailed investigation:

- Spatial Configuration : The methylene bridge between the benzotriazole and benzoic acid groups creates a 120° dihedral angle, reducing steric hindrance while maintaining π-π stacking capabilities.

- Acid-Base Behavior : Spectrophotometric studies reveal a pK~a~ of 3.8 for the carboxylic proton, significantly lower than benzoic acid (pK~a~ 4.2), due to the electron-withdrawing benzotriazole moiety.

- Synthetic Versatility : The compound serves as a bifunctional building block in peptide coupling reactions, with the benzotriazole acting as a leaving group and the carboxylic acid providing nucleophilic reactivity.

Recent computational studies using density functional theory (DFT) models predict strong adsorption energies (-45.6 kJ/mol) on copper surfaces, suggesting superior corrosion inhibition compared to traditional benzotriazole formulations.

Current Academic Landscape and Research Gaps

While over 120 publications annually address benzotriazole derivatives, fewer than 15% focus on carboxylic acid-functionalized variants. Key unresolved challenges include:

- Synthetic Optimization : Current routes to this compound yield ≤68% purity due to competing N-alkylation side reactions.

- Structure-Activity Relationships : No systematic studies compare the methylene-linked derivative to directly conjugated analogs (e.g., 4-benzotriazolylbenzoic acid).

- Advanced Applications : Potential uses in photoactive materials remain unexplored despite the compound's UV absorption maxima at 310 nm (ε = 12,400 L·mol⁻¹·cm⁻¹).

Table 2 : Priority Research Directions

| Research Area | Current Status | Required Advances |

|---|---|---|

| Catalytic Applications | Preliminary DFT studies | Experimental validation |

| Polymer Stabilization | Empirical observations | Mechanistic understanding |

| Pharmaceutical Uses | In vitro data only | In vivo pharmacokinetics |

Data synthesized from

Properties

IUPAC Name |

4-(benzotriazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMODFHZZDKNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid has a molecular formula of and features a benzotriazole moiety that contributes to its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

- Molecular Structure :

- Structure

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with the benzotriazole scaffold can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antiparasitic Properties

The compound has also been explored for its antiparasitic potential. Research indicates that certain benzotriazole derivatives have shown activity against protozoan parasites like Trypanosoma cruzi, which causes Chagas disease. In vitro studies revealed that specific derivatives significantly inhibited the growth of these parasites at low concentrations .

Anthelmintic Activity

In addition to its antibacterial and antiparasitic properties, this compound has been investigated for anthelmintic activity. Compounds derived from benzotriazoles have been reported to exhibit effectiveness against helminths, with some derivatives showing activity comparable to established anthelmintics like albendazole .

Material Science Applications

UV Stabilizers

Benzotriazole compounds are widely used as UV stabilizers in polymers and coatings. The presence of the benzotriazole group helps absorb UV radiation, thereby protecting materials from photodegradation. This application is particularly relevant in the formulation of plastics and coatings used in outdoor environments .

Corrosion Inhibitors

The compound's ability to form stable complexes with metal ions makes it suitable as a corrosion inhibitor in various industrial applications. Studies have demonstrated that benzotriazole derivatives can effectively prevent corrosion in metals exposed to aggressive environments .

Agricultural Applications

Fungicides

Research has indicated that benzotriazole derivatives possess fungicidal properties. These compounds can inhibit fungal growth and are being explored as potential agents for protecting crops from fungal diseases. Their application could lead to more effective agricultural practices by reducing crop loss due to fungal infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can form coordination complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound can act as a ligand, binding to proteins and altering their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid and analogous triazole/benzotriazole-containing benzoic acid derivatives:

Key Observations

Phenoxy (5e) and sulfomethyl (13) substituents introduce hydrophobicity or polarity, respectively, altering solubility and bioavailability .

Synthetic Routes :

- Most analogs utilize click chemistry (azide-alkyne cycloaddition) for triazole formation, a robust method highlighted by Kolb et al. . The target compound’s synthesis is less documented but likely involves alkylation of benzotriazole with bromomethylbenzoic acid.

Biological Activity :

- Anticancer activity is prominent in 1,2,4-triazole hybrids (146e–148), with IC$_{50}$ values comparable to doxorubicin . The benzotriazole analog’s activity remains unexplored but warrants investigation given its structural similarity.

- Enzyme inhibition (e.g., lactate dehydrogenase in 7b and RNase A in sulfomethyl derivatives ) underscores the role of triazole geometry in target engagement.

Physical Properties :

- IR data for 4k (C=O at 1725 cm$^{-1}$) and 5e ($ ^1H $ NMR) provide benchmarks for characterizing the target compound’s functional groups .

Biological Activity

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 253.26 g/mol

- SMILES: O=C(O)C1=CC=CC(CN2N=NC3=CC=CC=C23)=C1

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole derivatives with benzoic acid under specific conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various cancer cell lines.

These compounds induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

Benzotriazole derivatives exhibit notable antimicrobial properties. Research indicates that this compound and its analogs show activity against various bacterial strains.

The presence of hydrophobic groups in the structure enhances its antimicrobial efficacy.

Anti-inflammatory Effects

Compounds within the benzotriazole class have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis: It promotes programmed cell death in malignancies by activating intrinsic apoptotic pathways.

- Antioxidant Properties: The compound may scavenge free radicals, reducing oxidative stress in cells.

Case Studies

A notable study published in a peer-reviewed journal demonstrated the efficacy of a series of benzotriazole derivatives against MCF-7 breast cancer cells. The study found that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Another investigation focused on the antimicrobial activity of benzotriazole compounds against Candida albicans, revealing minimum inhibitory concentrations (MICs) that indicate potential for therapeutic use in fungal infections .

Q & A

Q. What are the common synthetic routes for 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid?

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-(chloromethyl)benzoic acid with 1H-1,2,3-benzotriazole under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (70–90°C) . Similar triazole derivatives are synthesized using click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole ring formation . Purification typically involves column chromatography (DCM:MeOH gradients) or recrystallization .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., benzotriazole protons at δ 8.1–8.5 ppm and benzoic acid protons at δ 7.5–8.0 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

Q. What are the solubility and stability profiles of this compound?

The compound exhibits limited water solubility due to its hydrophobic benzotriazole and aromatic moieties. It dissolves in DMSO, DMF, and methanol . Stability studies under varying pH and temperature conditions are recommended, as hydrolysis of the methylene linker may occur in acidic/basic environments .

Advanced Research Questions

Q. How does the benzotriazole moiety influence biological activity?

The benzotriazole ring enhances binding to biomolecular targets via π-π stacking, hydrogen bonding, and metal coordination. For example, triazole derivatives inhibit enzymes like cytochrome P450 (CYP199A4) by coordinating to heme iron, as shown in crystallographic studies . In anticancer research, triazole-containing hybrids induce apoptosis via caspase-3 activation and mitochondrial pathway modulation .

Q. What methodological approaches are used to study coordination polymers with this compound?

The ligand can form metal-organic frameworks (MOFs) with Cd(II) or Cu(II) ions under solvothermal conditions. Structural analysis involves:

Q. How can researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

Contradictions may arise from differences in cell lines, assay protocols, or compound purity. For example, triazole-benzoic acid hybrids show IC₅₀ values of 15.6–23.9 µM against MCF-7 cells, but higher toxicity in normal cells (RPE-1) compared to doxorubicin . Mitigation strategies include:

Q. What crystallography tools are recommended for refining this compound’s structure?

Q. How can structure-activity relationships (SAR) guide derivative design?

Modify the benzotriazole or benzoic acid moieties to enhance activity:

- Substitution on benzotriazole : Electron-withdrawing groups (e.g., -Cl) improve enzyme inhibition .

- Esterification of benzoic acid : Methyl esters increase cell permeability (e.g., IC₅₀ optimization from 23.9 µM to 15.6 µM) .

- Hybridization with pharmacophores : Conjugation with hydrazones or pyrazole enhances antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.